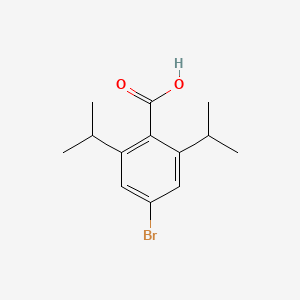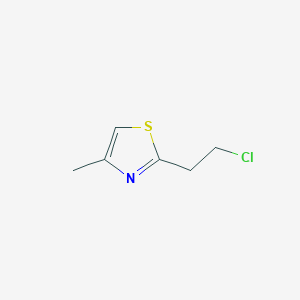
Methyl 3-(difluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-(difluoromethyl)pyridine-2-carboxylate typically begins with commercially available 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination and esterification processes. Continuous flow reactors are often employed to enhance reaction efficiency and safety, particularly when handling hazardous fluorinating agents.
化学反应分析
Types of Reactions
Oxidation: Methyl 3-(difluoromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
This compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its incorporation into drug molecules can improve their efficacy and reduce side effects.
Industry
In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The difluoromethyl group can enhance the potency and selectivity of these agrochemicals, leading to more effective pest control solutions.
作用机制
The mechanism by which Methyl 3-(difluoromethyl)pyridine-2-carboxylate exerts its effects is largely dependent on its incorporation into larger molecules. The difluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and steric hindrance. This can lead to increased binding affinity and specificity for the target, enhancing the overall biological activity of the compound.
相似化合物的比较
Similar Compounds
- Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 3-(chloromethyl)pyridine-2-carboxylate
- Methyl 3-(bromomethyl)pyridine-2-carboxylate
Comparison
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is unique due to the presence of the difluoromethyl group, which provides a balance between stability and reactivity. Compared to the trifluoromethyl analogue, it offers different electronic properties that can be advantageous in certain chemical reactions and biological applications. The chloromethyl and bromomethyl analogues, while also useful, do not provide the same level of metabolic stability and bioavailability as the difluoromethyl derivative.
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
methyl 3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 |
InChI 键 |
JUUZAUUVTPAJIN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
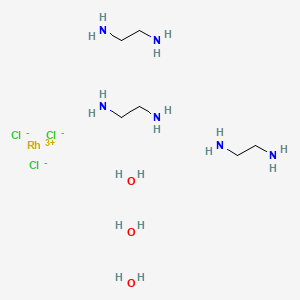
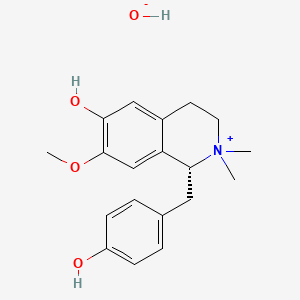
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
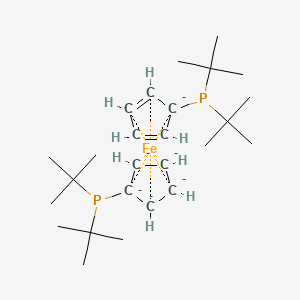
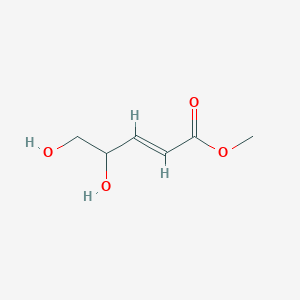
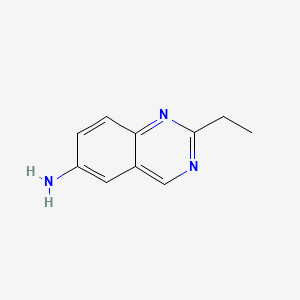


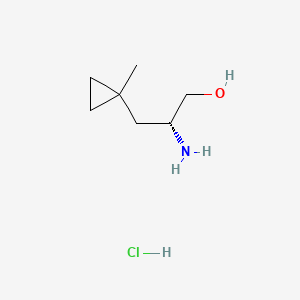
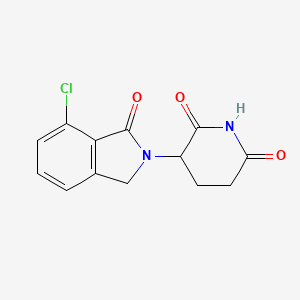
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
